5-(2,5-Dimethylphenoxy)pentanoic acid
Overview
Description
5-(2,5-Dimethylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-(2,5-Dimethylphenoxy)pentanoic acid, also known as gemfibrozil, is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels
Mode of Action
It is known that the compound is effective in reducing serum cholesterol and triglyceride levels .
Pharmacokinetics
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in serum cholesterol and triglyceride levels . This can lead to a decrease in the incidence of coronary heart disease in humans .
Action Environment
It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .
Biochemical Analysis
Biochemical Properties
5-(2,5-Dimethylphenoxy)pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in lipid metabolism, potentially affecting the breakdown and synthesis of fatty acids . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes . Additionally, it affects cell signaling pathways that regulate cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. For example, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of lipids . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are critical for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as liver damage and disruptions in metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of fatty acids, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Properties
IUPAC Name |
5-(2,5-dimethylphenoxy)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELSTPAOVZJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.